Fmoc-3,4-dichloro-L-phenylalanine
Overview
Description
Fmoc-3,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis due to its unique structural properties .
Scientific Research Applications
Fmoc-3,4-dichloro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Discovery: The compound is used in the development of peptide-based drugs and in the study of protein-protein interactions.
Biomaterials: It is utilized in the design of novel biomaterials, including hydrogels and nanomaterials, due to its unique structural properties.
Proteomics: This compound is employed in proteomics research to study enzyme kinetics and other biological processes.
Mechanism of Action
Target of Action
Fmoc-3,4-dichloro-L-phenylalanine is an analog of Phenylalanine and Tyrosine . It is an unusual amino acid used as a reagent for peptide synthesis . The primary targets of this compound are proteins that incorporate phenylalanine and tyrosine during their synthesis.
Mode of Action
The compound interacts with its targets by being incorporated into peptides during the process of peptide synthesis . It acts as a substitute for phenylalanine or tyrosine in the peptide chain, introducing a unique side chain that can confer novel properties to the peptide .
Safety and Hazards
Fmoc-3,4-dichloro-L-phenylalanine is classified as an irritant . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-dichloro-L-phenylalanine typically involves the protection of the amino group of 3,4-dichloro-L-phenylalanine with an Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection, and the reaction is typically performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.
Deprotection Reactions: The primary product is 3,4-dichloro-L-phenylalanine, with the Fmoc group removed.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,4-dimethoxy-L-phenylalanine: Similar in structure but with methoxy groups instead of chlorine atoms.
Fmoc-3,4-dihydroxy-L-phenylalanine: Contains hydroxyl groups at the 3 and 4 positions instead of chlorine atoms.
Fmoc-3,4-dichloro-D-phenylalanine: The D-enantiomer of Fmoc-3,4-dichloro-L-phenylalanine.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which can participate in various chemical reactions, providing additional functionalization options. This makes it particularly useful in the synthesis of complex peptides and biomaterials .
Properties
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939014 | |
Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-59-5, 17766-59-5 | |
Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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